5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole
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Overview
Description
5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is a complex organic compound that features a benzoxazole core, a piperidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the piperidine and imidazole groups through various condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent control of reaction parameters and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The imidazole and piperidine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or imidazole rings.
Scientific Research Applications
5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and exhibit similar biological activities.
Benzoxazole derivatives: Compounds such as flunoxaprofen and mebendazole contain the benzoxazole core and are used in various therapeutic applications.
Uniqueness
5-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-3-phenyl-2,1-benzoxazole is unique due to its combination of the benzoxazole, piperidine, and imidazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-26-15-24-14-21(26)16-9-11-27(12-10-16)23(28)18-7-8-20-19(13-18)22(29-25-20)17-5-3-2-4-6-17/h2-8,13-16H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYIPXANWXKZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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